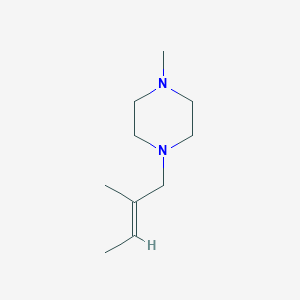
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide (DMXAA) is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA has been shown to have anti-tumor effects in vitro and in vivo, and has been investigated as a potential treatment for a variety of cancer types.
作用機序
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide is believed to exert its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of interferons and other cytokines that promote an anti-tumor immune response. N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has also been shown to inhibit the formation of new blood vessels, which can limit the growth and spread of tumors.
Biochemical and physiological effects:
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells, the inhibition of blood vessel formation, and the induction of tumor cell death. N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has several advantages for use in lab experiments, including its well-defined mechanism of action and its ability to induce tumor cell death through multiple pathways. However, N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has some limitations, including its relatively low solubility and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide, including the development of more efficient synthesis methods, the investigation of its effects on different cancer types, and the development of combination therapies that incorporate N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide with other anti-tumor agents. Additionally, further research is needed to better understand the mechanisms underlying N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide's anti-tumor effects, and to identify potential biomarkers that may predict response to treatment.
合成法
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylquinoxaline with various reagents, including morpholine and carbonyl compounds. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been optimized over time, and several methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been extensively studied for its anti-tumor effects, and has shown promise in preclinical studies as a potential treatment for a variety of cancer types. N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarboxamide has been shown to induce tumor cell death through a variety of mechanisms, including the activation of immune cells and the inhibition of blood vessel formation.
特性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-11(2)17-14-9-12(3-4-13(14)16-10)18-15(20)19-5-7-21-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMXBNUYZVHCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)
![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)



![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)